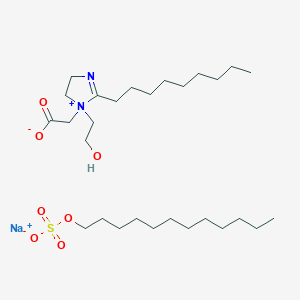
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
Übersicht
Beschreibung
- 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their biological activities, including potential antiviral properties (Ibrahim et al., 2020).
Synthesis Analysis
- Novel derivatives of imidazolidine-2,4-dione, including compounds structurally similar to this compound, have been synthesized and characterized using techniques like NMR and elemental analyses (Ibrahim et al., 2020).
Molecular Structure Analysis
- The molecular structures of related imidazolidine-2,4-dione derivatives have been investigated, revealing significant insights into their conformation and bonding patterns (Drew et al., 1987).
Chemical Reactions and Properties
- Imidazolidine-2,4-dione derivatives participate in various chemical reactions, including their interaction with nitromethane in the presence of triethylamine, forming specific hydroxyimino derivatives (Shimizu et al., 1986).
Physical Properties Analysis
- The physical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. These compounds often exhibit solid-state properties suitable for X-ray crystallography studies (Drew et al., 1987).
Chemical Properties Analysis
- The chemical properties of imidazolidine-2,4-dione derivatives, including this compound, are characterized by their reactivity towards various chemical agents and their potential biological activities. Studies on similar compounds have shown diverse chemical behaviors and interactions (Ibrahim et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of 13,16-Diazaestrone Analogs : Imidazolidine-2,4-dione derivatives have been used for the synthesis of diazaestrone analogs, which are important in the development of new pharmaceuticals (Parihar & Ramana, 2003).
HIV-1 Fusion Inhibitors : Certain imidazolidine-2,4-dione derivatives have shown significant inhibitory activity against HIV-1 replication, suggesting their potential use in antiviral therapies (Ibrahim et al., 2020).
DNA Binding and Anticancer Activity : Imidazolidine derivatives have been studied for their DNA binding affinity, with implications for their use as anticancer drugs. Some compounds have shown greater affinity than clinically used anticancer drugs (Shah et al., 2013).
Antimicrobial Activities : Research on imidazolidine derivatives has also extended into antimicrobial applications, with some compounds showing promising results against various microbial strains (Magd El-Din et al., 2007).
Neuropharmacological Properties : Imidazolidine-2,4-dione derivatives have been designed to exhibit dual affinity for the 5-HT1A receptor and serotonin transporter, suggesting their potential use in treating depression and anxiety (Czopek et al., 2013).
Synthesis of Glycolurils and Analogues : Glycolurils, which include imidazolidine-2,4-dione derivatives, are used in various scientific and technological applications, including pharmacology and supramolecular chemistry (Kravchenko et al., 2018).
Anti-Arrhythmic Activity : Some imidazolidine-2,4-dione derivatives have been shown to possess anti-arrhythmic properties, providing a basis for the development of new cardiovascular drugs (Pękala et al., 2005).
Pharmacological Evaluation and Docking Studies : Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their binding with androgen receptors, indicating potential applications in hormone-related conditions (Jawhar et al., 2018).
Wirkmechanismus
Target of Action
This compound is a derivative of hydantoin, which is known to have anticonvulsant properties . .
Mode of Action
For instance, Ethotoin, a hydantoin derivative, is known to exert an antiepileptic effect without causing general central nervous system depression . It is thought to stabilize rather than raise the normal seizure threshold and prevent the spread of seizure activity .
Eigenschaften
IUPAC Name |
5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRXUMXMKBCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884585 | |
| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13253-44-6 | |
| Record name | 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13253-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism behind the stereospecific conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine by certain bacteria?
A1: Research on Pseudomonas sp. strain NS671 reveals a fascinating multi-step enzymatic pathway:
Q2: Does the structure of 5-(2-Methylthioethyl)hydantoin influence its interaction with the bacterial enzymes involved in L-methionine production?
A2: While the provided research primarily focuses on 5-(2-Methylthioethyl)hydantoin, there's evidence suggesting the importance of substrate structure. For instance, research on Bacillus stearothermophilus NS1122A indicated that the purified hydantoinase enzyme showed varying activity towards different D- and L- forms of 5-substituted hydantoins. This implies that the substituent at the 5-position of the hydantoin ring significantly impacts its interaction with the enzyme.
Q3: What are the optimal conditions for L-methionine production from 5-(2-Methylthioethyl)hydantoin using Pseudomonas sp. strain NS671?
A3: The research outlines the successful conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine using growing cells of Pseudomonas sp. strain NS671. Notably, under optimized conditions, an impressive yield of 34g of L-methionine per liter was achieved with a 93% molar yield. This high conversion rate underscores the efficiency of this bacterial strain in L-methionine biosynthesis.
Q4: Are there alternative microbial sources for the production of L-methionine from 5-(2-Methylthioethyl)hydantoin?
A4: Yes, apart from Pseudomonas sp. strain NS671, other microbial sources have demonstrated the capability to convert 5-(2-Methylthioethyl)hydantoin to L-methionine. Studies have explored the use of Bacillus stearothermophilus NS1122A , a moderate thermophilic bacterium. This bacterium exhibited optimal activity at higher temperatures (60°–70°C) compared to Pseudomonas sp. strain NS671. Additionally, research has investigated a mutant strain of Arthrobacter species DSM 7330 for its ability to produce L-methionine from DL-5-(2-Methylthioethyl)hydantoin. These findings highlight the diversity of microbial resources available for L-methionine production.
Q5: Does the presence of metal ions affect the enzymatic activity of hydantoinase in L-methionine production?
A5: Yes, metal ions can significantly influence the enzymatic activity of hydantoinase. Studies on Bacillus stearothermophilus NS1122A demonstrated that the addition of Co2+ or Mn2+ stimulated L-methionine production, while Cu2+ and Zn2+ exhibited strong inhibitory effects. Similarly, research on the purified hydantoin racemase from Pseudomonas sp. strain NS671 expressed in Escherichia coli showed that Mn2+ or Co2+ slightly stimulated enzyme activity, while Cu2+ and Zn2+ acted as potent inhibitors. These findings underscore the critical role of metal ions in modulating the activity and efficiency of hydantoinase in L-methionine production.
Q6: Can the enantioselectivity of hydantoinase be altered for improved L-methionine production?
A6: Research has focused on modifying the enantioselectivity of hydantoinase to enhance L-methionine production . This involved using directed evolution techniques to engineer hydantoinase variants with improved activity towards the desired enantiomer of 5-(2-Methylthioethyl)hydantoin. By manipulating the enzyme's stereoselectivity, researchers aim to optimize the conversion process and increase the yield of L-methionine.
Q7: Are there alternative methods for separating and purifying L-methionine besides enzymatic conversion from 5-(2-Methylthioethyl)hydantoin?
A7: Yes, research explores alternative approaches for separating and purifying D,L-methionine, such as the method described in patent . This method involves hydrolyzing 5-(2-methylthioethyl)hydantoin using an alkaline potassium compound. After carbon dioxide introduction and crystallization, the process yields methionine and a potassium bicarbonate solution containing residual methionine. Subsequent purification using techniques like homogeneous and heterogeneous membrane electroosmosis can further enhance methionine purity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

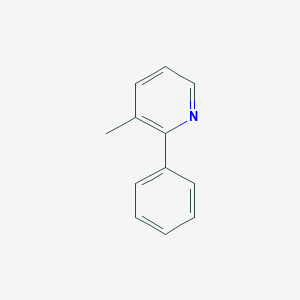
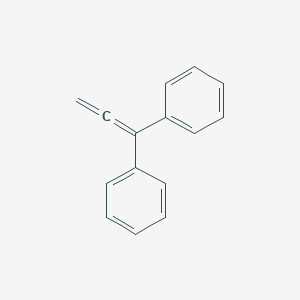

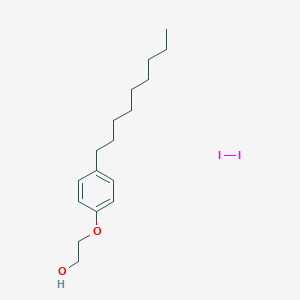

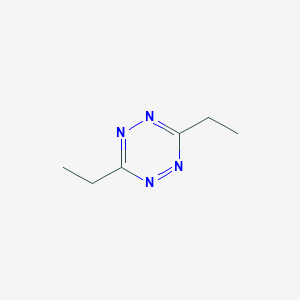
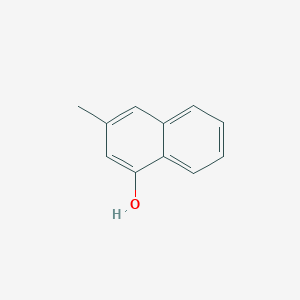
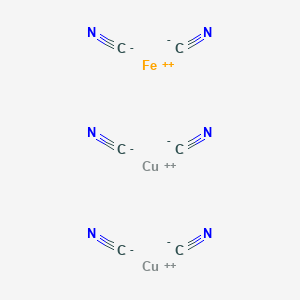
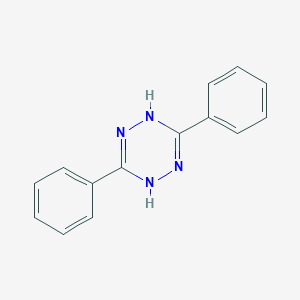

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
